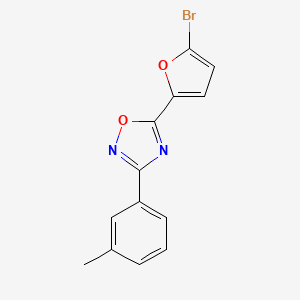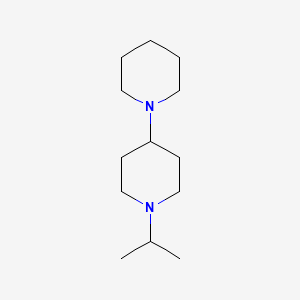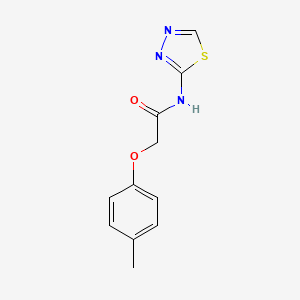![molecular formula C23H36N2O3 B5682165 3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5682165.png)
3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol is a compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol involves the inhibition of the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine, which may have therapeutic effects in the treatment of addiction and other dopamine-related disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol include an increase in extracellular dopamine concentration, which may lead to the development of new treatments for addiction and other dopamine-related disorders. Additionally, this compound has been shown to have a low affinity for other neurotransmitter transporters, which may reduce the risk of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol in lab experiments include its potential therapeutic applications in the treatment of addiction and other dopamine-related disorders, as well as its low affinity for other neurotransmitter transporters. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol include the development of new treatments for addiction and other dopamine-related disorders, as well as the development of new dopamine transporter imaging agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis method of 3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol involves the reaction of 4-isobutylbenzoyl chloride with morpholine, followed by the reaction with 3-[(3R*,4S*)-4-(hydroxymethyl)-1-piperidinyl]-1-propanol in the presence of a base. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the dopamine transporter, which may lead to the development of new treatments for addiction and other dopamine-related disorders. Additionally, this compound has been used in studies on the role of the dopamine transporter in cocaine addiction and in the development of new dopamine transporter imaging agents.
Propriétés
IUPAC Name |
[(3R,4S)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-[4-(2-methylpropyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-18(2)16-19-5-7-20(8-6-19)23(27)25-10-9-22(21(17-25)4-3-13-26)24-11-14-28-15-12-24/h5-8,18,21-22,26H,3-4,9-17H2,1-2H3/t21-,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHLNQNUDKGKPQ-YADHBBJMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)N2CCC(C(C2)CCCO)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)N2CC[C@@H]([C@@H](C2)CCCO)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682094.png)
![ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5682101.png)


![3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-{[(2-methylbenzyl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5682112.png)
![4-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5682114.png)
![2-(4-methoxyphenyl)-5-(2-morpholinylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5682121.png)
![2-methyl-1-{2-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5682133.png)
![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5682135.png)
![4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one](/img/structure/B5682137.png)
![9-[2-(ethylthio)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682140.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5682159.png)
